[(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol
Description
The compound [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol is a multifaceted molecule featuring a trifluoromethyl group and a pyrazolopyridine moiety. Its structure is a playground for diverse chemical properties and applications.
Properties
IUPAC Name |
[(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3O/c16-15(17,18)14-11(10-22)4-3-6-20(14)9-12-8-13-5-1-2-7-21(13)19-12/h8,11,14,22H,1-7,9-10H2/t11-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRQBUKNEJYWSG-FZMZJTMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CN3CCCC(C3C(F)(F)F)CO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)CN3CCC[C@H]([C@H]3C(F)(F)F)CO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route to [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol typically involves several key steps:
Formation of the piperidine ring: : This may begin with cyclization reactions involving amino alcohols.
Incorporation of the trifluoromethyl group: : Typically introduced via nucleophilic or electrophilic fluorination.
Assembly of the pyrazolopyridine unit: : Formed via condensation reactions involving hydrazine derivatives and pyridine rings.
Final coupling and reduction: : Coupling the pyrazolopyridine unit with the functionalized piperidine, followed by reduction to form the alcohol.
Industrial Production Methods
Industrial synthesis often leverages flow chemistry for enhanced control and scalability. The synthesis processes typically employ catalytic hydrogenation and controlled fluorination under high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The primary alcohol can be oxidized to a ketone using reagents like Jones reagent or PCC.
Reduction: : Ketone intermediates can be reduced back to alcohols via hydrogenation.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : PCC, Dess-Martin periodinane
Reduction: : H2/Ni, LiAlH4
Substitution: : Grignard reagents, organolithium reagents
Major Products
Oxidation: : Ketones
Reduction: : Alcohols
Substitution: : Alkyl-substituted derivatives
Scientific Research Applications
Chemistry
Used as a key intermediate in synthesizing complex heterocyclic compounds. Its unique structure facilitates diverse functionalization.
Biology
Serves as a ligand in probing receptor-ligand interactions due to its trifluoromethyl group, which enhances bioavailability and stability.
Medicine
Investigated for its potential in developing pharmaceuticals targeting neurological pathways, given its ability to cross the blood-brain barrier.
Industry
Utilized in the manufacture of specialty chemicals, including agrochemicals and polymer additives.
Mechanism of Action
Molecular Targets and Pathways
In biological systems, the compound acts primarily on enzyme-catalyzed pathways involving hydroxylation and oxidation. It interacts with receptor proteins, altering signal transduction pathways in neurons.
Comparison with Similar Compounds
Conclusion
The compound [(2S,3R)-1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethyl)-2-(trifluoromethyl)piperidin-3-yl]methanol is a noteworthy entity in the realm of synthetic chemistry and pharmacology. Its multifaceted properties enable its diverse applications in scientific research, highlighting its importance and potential.
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